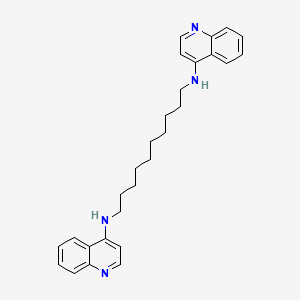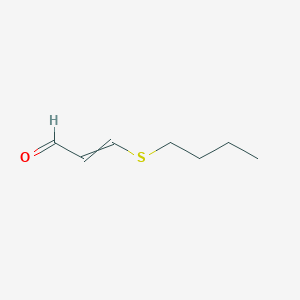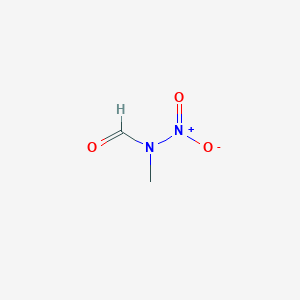
Formamide, N-methyl-N-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Formamide, N-methyl-N-nitro-, can be synthesized through several methods. One common approach involves the nitration of N-methylformamide using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition or side reactions.
Industrial Production Methods
In industrial settings, the production of Formamide, N-methyl-N-nitro-, often involves continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of hazardous by-products. The use of catalysts and optimized reaction parameters further improves the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Formamide, N-methyl-N-nitro-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroformaldehyde or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding N-methyl-N-aminoformamide.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides like sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and may be catalyzed by acids or bases.
Major Products
Oxidation: Nitroformaldehyde and other oxidized derivatives.
Reduction: N-methyl-N-aminoformamide.
Substitution: Various substituted formamides depending on the nucleophile used.
Scientific Research Applications
Formamide, N-methyl-N-nitro-, has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of nitro and amino derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research explores its potential use in drug development, particularly in designing compounds with specific pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Formamide, N-methyl-N-nitro-, involves its interaction with molecular targets through its nitro and formamide functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
N-methylformamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
N-nitroformamide: Lacks the methyl group, affecting its solubility and reactivity.
N-methyl-N-phenylformamide: Contains a phenyl group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
Formamide, N-methyl-N-nitro-, is unique due to the presence of both nitro and methyl groups, which confer distinct chemical reactivity and potential applications. Its dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
59476-43-6 |
|---|---|
Molecular Formula |
C2H4N2O3 |
Molecular Weight |
104.07 g/mol |
IUPAC Name |
N-methyl-N-nitroformamide |
InChI |
InChI=1S/C2H4N2O3/c1-3(2-5)4(6)7/h2H,1H3 |
InChI Key |
MJYOVCYHOSCGAY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-](/img/structure/B14618983.png)
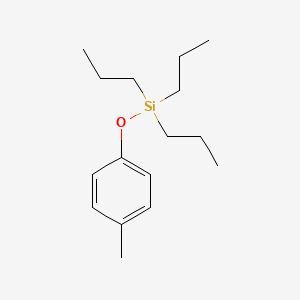

![2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14618995.png)
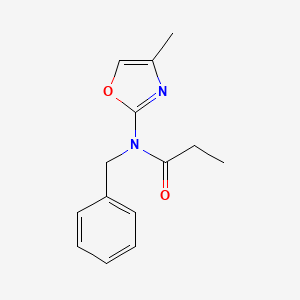
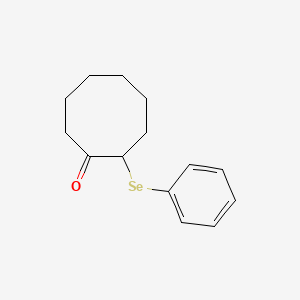
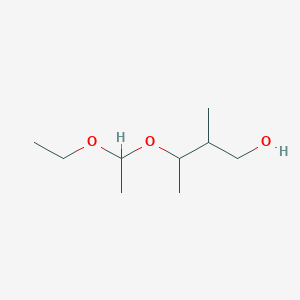
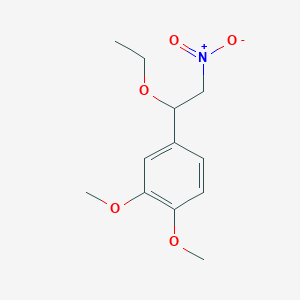
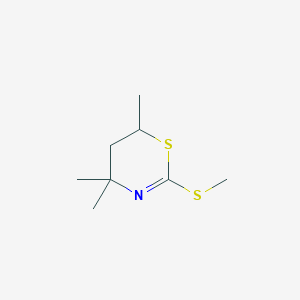
![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
![2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14619047.png)
